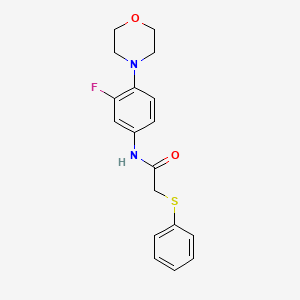

N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c19-16-12-14(6-7-17(16)21-8-10-23-11-9-21)20-18(22)13-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGMKXSVBJZRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329071 | |

| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086432 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866136-84-7 | |

| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the morpholine moiety. One common approach is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The morpholine group can be attached via a substitution reaction, often using morpholine and a suitable leaving group on the aromatic ring. The phenylsulfanyl group is then introduced through a thiolation reaction, where a phenylthiol is reacted with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified acetamide derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties. The compound's reactivity can be harnessed in synthetic pathways to develop novel materials or pharmaceuticals.

Biology

This compound has been investigated for its potential biological activities, particularly regarding enzyme inhibition and receptor binding. Studies suggest that it may interact with specific molecular targets, modulating biological processes such as cell proliferation and apoptosis. The compound's fluorinated aromatic ring enhances its lipophilicity, improving membrane permeability and binding affinity.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts. Preliminary studies indicate its efficacy against certain bacterial strains, demonstrating significant antimicrobial properties with minimum inhibitory concentrations (MIC) against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a lead candidate for developing new antimicrobial agents .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be incorporated into various formulations, enhancing the performance characteristics of products in sectors such as pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the diverse applications of this compound:

- Antimicrobial Activity : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .

- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in cancer pathways demonstrated its potential role in cancer treatment strategies by reducing tumor cell growth through targeted inhibition .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and morpholine moiety can interact with specific binding sites, while the phenylsulfanyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs of N-(3-Fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

- Morpholine Substitution: The morpholine group in the target compound and Linezolid enhances solubility and may modulate target binding. However, Linezolid’s oxazolidinone ring confers antibiotic activity, whereas morpholine-sulfonyl analogs (e.g., Compound 40) show anticancer effects .

- Fluorine Position: Fluorine at position 3 (target compound) vs.

- Phenylsulfanyl vs. Sulfonyl Groups : The phenylsulfanyl group in the target compound may confer distinct redox properties compared to sulfonyl-containing analogs like Compound 40, which exhibit stronger hydrogen-bonding capabilities .

Anticancer Activity

Morpholine-containing acetamides, such as Compound 40, demonstrate significant cytotoxicity against multiple cancer cell lines (IC₅₀ values in the nanomolar range) via mechanisms likely involving kinase inhibition or apoptosis induction . The phenylsulfanyl group in the target compound may similarly interact with thiol-rich proteins or redox pathways.

Antimicrobial and Anti-inflammatory Potential

Linezolid’s success as an antibiotic highlights the role of morpholine-fluorophenyl motifs in targeting bacterial ribosomes. While the target compound lacks an oxazolidinone ring, its phenylsulfanyl group could contribute to antimicrobial activity through membrane disruption or enzyme inhibition .

Structural Flexibility and Drug Design

N-Substituted 2-arylacetamides are versatile scaffolds due to their conformational flexibility and ability to coordinate metal ions (e.g., as ligands in catalysis or metallodrugs) . The target compound’s phenylsulfanyl group may enhance metal-binding capacity, expanding its therapeutic or industrial applications.

Biological Activity

N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a fluorinated aromatic ring, a morpholine moiety, and a phenylsulfanyl group, suggests diverse interactions with biological targets.

- Molecular Formula : C18H19FN2O2S

- Molecular Weight : 346.42 g/mol

- CAS Number : 866136-84-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated aromatic ring enhances lipophilicity, allowing better membrane permeability, while the morpholine moiety may contribute to binding affinity through hydrogen bonding interactions. The phenylsulfanyl group is thought to stabilize the compound and may participate in further biochemical interactions .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study involving various cancer cell lines revealed that this compound inhibited cell proliferation with varying efficacy:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 8.0 |

| A549 (Lung Cancer) | 15.0 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the precise pathways involved .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound retained antimicrobial activity even against resistant strains, suggesting a novel mechanism of action that circumvents traditional resistance pathways.

Case Study 2: Cancer Cell Response

In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of breast cancer. Histological analysis revealed increased apoptosis rates in treated tumors compared to controls, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide, and how can purity be maximized?

- Methodological Answer : Multi-step synthesis typically involves coupling a fluorinated morpholinophenyl amine with a phenylsulfanyl acetic acid derivative. Key parameters include:

- Catalysts : Palladium or copper catalysts for C–S bond formation (common in sulfanyl acetamide synthesis) .

- Temperature : 60–100°C for amide bond formation, monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR to verify fluorine coupling patterns, morpholine ring protons (δ 3.5–3.8 ppm), and acetamide carbonyl signals (δ ~170 ppm) .

- IR : Stretching vibrations for amide C=O (~1650 cm) and C–S bonds (~700 cm) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H] and fragmentation patterns .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or enzymes with known sensitivity to morpholine and sulfur-containing ligands (e.g., PI3K/mTOR pathways) .

- Assays : Use fluorescence-based enzymatic inhibition assays (IC determination) and cell viability tests (MTT assay) in cancer or bacterial models .

- Controls : Include structurally related analogs (e.g., unfluorinated or morpholine-free derivatives) to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodological Answer :

- Mechanistic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess cytochrome P450 interactions, which may explain variability in cellular vs. enzymatic assays .

- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to identify binding modes and confirm active conformations .

Q. How does the fluorine atom and morpholine ring influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : Density functional theory (DFT) calculations to map electron density distribution, highlighting fluorine’s electronegativity and morpholine’s lone-pair interactions .

- Reactivity Studies : Perform nucleophilic substitution reactions (e.g., with thiols) to assess the lability of the phenylsulfanyl group under physiological conditions .

Q. What methods are used to evaluate the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays for intestinal permeability .

- Metabolism : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .

- Excretion : Radiolabeled compound tracking in rodent models to quantify renal vs. fecal clearance .

Q. How can researchers address low solubility during formulation for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the morpholine or acetamide moiety to improve bioavailability .

Q. What are the key challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Optimize continuous-flow reactors for amide coupling steps to reduce side reactions .

- Green Chemistry : Replace halogenated solvents with ethanol/water mixtures under microwave-assisted conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.